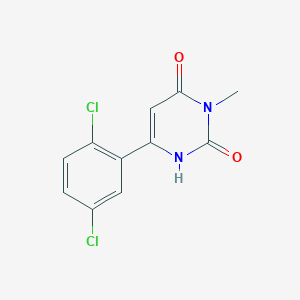
6-(2,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
The compound is a derivative of pyrimidinedione, which is a class of compounds that includes barbiturates, a type of drugs historically used as sedatives. The dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions, which could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of such a compound would likely involve a pyrimidinedione core, with a dichlorophenyl group and a methyl group attached at different positions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the dichlorophenyl group and the pyrimidinedione core. For instance, the chlorine atoms might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl and methyl groups .科学的研究の応用
Synthesis and Structural Studies
The chemical compound 6-(2,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, due to its structural uniqueness, has been subject to synthesis and structural analysis to understand its crystalline forms and conformational behavior. For instance, the synthesis of related tetrahydropyrimidine diones with specific substituents has been explored to elucidate their crystal structures and investigate their conformational dynamics through X-ray analysis, NMR, and IR spectroscopy. These studies provide foundational knowledge for further application in designing compounds with potential biological activities (Kataev et al., 2021).
Antimicrobial Activity
Compounds derived from tetrahydropyrimidine diones, including those with modifications similar to this compound, have been synthesized and evaluated for their antimicrobial activities. The exploration into substituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones revealed that some of these compounds exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential as therapeutic agents (Voskienė et al., 2011).
Supramolecular Chemistry
The tetrahydropyrimidine dione functionality serves as a pivotal building block in the design of novel crown-containing hydrogen-bonded supramolecular assemblies. The synthesis of novel pyrimidine derivatives and their co-crystallization with crown ethers have led to the formation of complex 2D and 3D networks, facilitated by extensive hydrogen bonding. These findings underscore the potential of tetrahydropyrimidine dione derivatives in the development of new materials with intricate molecular architectures (Fonari et al., 2004).
Photochemical Properties
Research into the photochemistry of pyrimidinedione derivatives has unveiled the synthesis of highly reactive compounds that undergo unusual transformations upon photolysis. These studies not only deepen our understanding of the photochemical behavior of such compounds but also open avenues for the development of novel photochemical processes and materials (Shorunov et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2,5-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUALBCBBERAYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1484041.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)




![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
